4-Hydroxy-5,6-dimethyl-2H-pyran-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-hydroxy-5,6-dimethylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-5(2)10-7(9)3-6(4)8/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADNXPYGPCOODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716177 | |

| Record name | 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50405-45-3 | |

| Record name | 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-5,6-dimethyl-2H-pyran-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound, a member of the versatile 4-hydroxy-2-pyrone class of heterocyclic compounds. These structures are recognized as important polyketides and serve as valuable scaffolds and building blocks in synthetic organic chemistry.[1][2][3] This guide delves into the core physicochemical properties, detailed spectroscopic profile, characteristic chemical reactivity including tautomerism, and potential biological significance of this specific dimethylated analog. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular behavior and synthetic utility.

Molecular Structure and Physicochemical Properties

This compound is a substituted α-pyrone (or 2-pyrone), which is an unsaturated cyclic ester or lactone. The core structure features a di-substituted pyran-2-one ring with a hydroxyl group at the C4 position and two methyl groups at the C5 and C6 positions. These substitutions significantly influence the molecule's electronic properties, solubility, and reactivity compared to the parent 2H-pyran-2-one scaffold.[4]

The key physicochemical parameters are summarized below, providing a foundational dataset for experimental design.

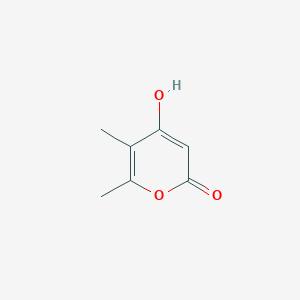

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-hydroxy-5,6-dimethylpyran-2-one | PubChem[5] |

| CAS Number | 50405-45-3 | PubChem[5] |

| Molecular Formula | C₇H₈O₃ | PubChem[5] |

| Molecular Weight | 140.14 g/mol | PubChem[5] |

| Canonical SMILES | CC1=C(OC(=O)C=C1O)C | PubChem[5] |

| InChI Key | FADNXPYGPCOODY-UHFFFAOYSA-N | PubChem[5] |

Tautomerism: A Key Chemical Feature

A defining characteristic of the 4-hydroxy-2-pyrone scaffold is its existence in a tautomeric equilibrium with its corresponding 2,4-pyrandione form. For most derivatives, including the subject compound, the 4-hydroxy-2-pyrone tautomer is predominantly favored.[2][3]

Causality: The stability of the 4-hydroxy-2-pyrone form arises from an extended π-conjugation system involving the C5=C6 double bond, the C2-carbonyl group, and the enol system at C4. This delocalization results in a more stable, lower-energy electronic state compared to the cross-conjugated dione tautomer. This equilibrium is analogous to the well-studied hydroxypyridine-pyridone tautomerism, where resonance stabilization dictates the favored form.[6][7]

Diagram 2: Keto-Enol Tautomerism

Caption: Equilibrium between the two tautomeric forms of the pyrone ring.

Spectroscopic Profile and Structural Elucidation

The structural identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

δ 5.5-6.0 ppm (1H, singlet): This signal corresponds to the vinyl proton at the C3 position. Its chemical shift is influenced by the adjacent carbonyl group and the electron-donating hydroxyl group.

-

δ ~11.0 ppm (1H, broad singlet): The acidic enolic proton (C4-OH) is expected to appear far downfield and may be broad due to hydrogen bonding and chemical exchange. This peak would disappear upon a D₂O shake.

-

δ ~2.1 ppm (3H, singlet): A singlet for the methyl protons at the C6 position, adjacent to the ring oxygen.

-

δ ~1.9 ppm (3H, singlet): A singlet for the methyl protons at the C5 position. The slight difference in chemical shift between the two methyl groups arises from their distinct electronic environments within the conjugated system.

-

-

13C NMR: The carbon spectrum provides a map of the carbon backbone.

-

δ >160 ppm: The C2 carbonyl carbon of the lactone is the most deshielded, appearing furthest downfield.

-

δ ~155-165 ppm: The C4 and C6 carbons, both attached to oxygen, will be in this region.

-

δ ~100-110 ppm: The C3 and C5 carbons of the double bonds are expected in this range.

-

δ <20 ppm: The two methyl carbons (C5-CH₃ and C6-CH₃) will appear in the upfield aliphatic region.

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

-

3200-2800 cm-1 (broad): Strong, broad absorption characteristic of the O-H stretching vibration of the enolic hydroxyl group, often showing evidence of hydrogen bonding.

-

1720-1680 cm-1 (strong): Intense absorption from the C=O stretching vibration of the α,β-unsaturated lactone.

-

1650-1550 cm-1: Multiple sharp to medium bands corresponding to the C=C stretching vibrations of the pyrone ring.

-

1250-1100 cm-1: Strong C-O stretching vibrations associated with the lactone ester linkage and the enol ether.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the molecular formula.

-

Molecular Ion (M+): A prominent peak is expected at m/z = 140, corresponding to the molecular weight of C₇H₈O₃.

-

Key Fragmentation Pathways: Analysis of fragmentation patterns of similar 2-pyrones suggests likely fragmentation pathways including:

-

Loss of carbon monoxide (CO, 28 Da) via retro-Diels-Alder-type cleavage.

-

Loss of a methyl radical (•CH₃, 15 Da).

-

Sequential loss of CO and other small fragments.

-

Chemical Reactivity and Synthetic Strategies

The reactivity of this compound is governed by its multiple functional groups and the tautomeric equilibrium. The molecule possesses several electrophilic and nucleophilic centers, making it a versatile synthetic intermediate.[2]

Key Reactive Sites

-

Acidic Hydroxyl Group (C4-OH): The enolic proton is acidic and can be deprotonated by a suitable base to form a resonance-stabilized enolate. This anion can then undergo O-alkylation or O-acylation.

-

Electrophilic Carbons (C2, C6): The carbonyl carbon (C2) and the C6 carbon are electrophilic centers susceptible to attack by strong nucleophiles, which can potentially lead to ring-opening of the lactone.[1]

-

Nucleophilic Carbon (C3): While the C3 position in the major enol tautomer is electron-rich, the corresponding position in the minor dione tautomer is a classic active methylene site, capable of participating in condensation reactions.

Representative Synthetic Protocol

Diagram 3: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 4-hydroxy-2-pyrones.

Protocol: A Self-Validating Experimental Approach

This hypothetical protocol illustrates the key steps and the rationale behind them, ensuring a self-validating system where the purity and identity of the product are confirmed at the end.

-

Reaction Setup: A solution of an appropriate β-ketoester is treated with a suitable base (e.g., NaH or LDA) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂) at 0 °C.

-

Causality: Anhydrous and inert conditions are critical to prevent quenching of the strong base and unwanted side reactions with water or oxygen.

-

-

Acylation: An acylating agent, such as a diketene equivalent or an acid chloride, is added slowly to the enolate solution. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Causality: Slow addition controls the exothermic reaction. Stirring ensures complete conversion to the linear tri-carbonyl intermediate.

-

-

Cyclization: The reaction mixture is quenched with a mild acid (e.g., aqueous HCl). This protonates the intermediate and catalyzes the intramolecular cyclization and subsequent dehydration to form the pyrone ring.

-

Causality: The acid quench serves both to stop the initial reaction and to promote the desired ring-forming cascade.

-

-

Workup & Extraction: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Causality: This standard liquid-liquid extraction separates the organic product from inorganic salts and aqueous-soluble materials. Drying is essential before solvent removal.

-

-

Purification & Validation: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.

-

Trustworthiness: This step is crucial for scientific integrity. The final product's identity and purity must be confirmed by the spectroscopic methods detailed in Section 3.0 (NMR, IR, MS) and by melting point analysis. Only a well-characterized compound should be used in further applications.

-

Potential Applications and Biological Activity

The 2-pyrone scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products with a wide array of biological activities.[10] These include antifungal, antibacterial, phytotoxic, anti-inflammatory, and cytotoxic properties.[2][10][11] While specific bioactivity data for this compound is not extensively documented, its structural similarity to known bioactive compounds, like triacetic acid lactone, suggests it is a promising candidate for biological screening programs.[1] Its polyfunctional nature also makes it an attractive starting material for the synthesis of more complex heterocyclic systems and potential drug candidates.[12]

Conclusion

This compound is a classic example of the 4-hydroxy-2-pyrone family, defined by its stable, conjugated enol-lactone structure and its keto-enol tautomerism. Its chemical properties are dictated by the interplay of its hydroxyl, carbonyl, and alkene functionalities. A thorough understanding of its spectroscopic signature is essential for its unambiguous identification, while its predictable reactivity makes it a valuable tool for synthetic chemists. Given the established biological relevance of the pyrone scaffold, this compound represents a molecule of significant interest for further investigation in materials science, agrochemistry, and pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. 2H-Pyran-2-one | C5H4O2 | CID 68154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H8O3 | CID 54712915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-5,6-dimethyl-2H-pyran-2-one structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one

Abstract

Introduction: The Analytical Challenge

This compound belongs to the 2-pyrone family, a scaffold found in numerous natural products and synthetic molecules of significant biological activity.[1] The correct identification of its constitutional isomerism is critical, as subtle changes in substituent placement can drastically alter its physicochemical and pharmacological properties. The objective of this guide is to systematically deconstruct the molecule's identity by assembling a puzzle from disparate, yet complementary, spectroscopic data points.

The target molecule, with a molecular formula of C₇H₈O₃, possesses several key structural features that will be interrogated by the forthcoming analytical campaign: an α,β-unsaturated lactone, a hydroxyl group, an olefinic proton, and two distinct methyl groups.[2]

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any advanced spectroscopic analysis, the elemental composition must be established. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, from which the molecular formula is derived.

From the molecular formula, we calculate the Degree of Unsaturation (DoU) , which provides the first clue to the molecule's cyclic or unsaturated nature.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 7 + 1 - (8/2) = 4

A DoU of 4 indicates a combination of four rings and/or double bonds. For our target structure, this corresponds to one ring (the pyranone) and three double bonds (two C=C and one C=O), perfectly matching the calculation.

Mass Spectrometry: Confirming Mass and Probing Fragmentation

Mass spectrometry serves two primary functions: confirming the molecular weight and providing structural clues through the analysis of fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol) is introduced into the instrument.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization to form a molecular ion (M⁺•).

-

Fragmentation: The energetically unstable molecular ions fragment into smaller, characteristic ions.[3][4]

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation

The EI-MS spectrum is expected to show a prominent molecular ion peak at m/z = 140, confirming the molecular weight. The fragmentation pattern of pyranones often involves characteristic losses, such as the elimination of carbon monoxide (CO).[5]

| m/z Value | Proposed Fragment | Identity |

| 140 | [C₇H₈O₃]⁺• | Molecular Ion (M⁺•) |

| 125 | [C₆H₅O₃]⁺ | [M - CH₃]⁺ |

| 112 | [C₆H₈O₂]⁺• | [M - CO]⁺• |

| 97 | [C₅H₅O₂]⁺ | [M - CO - CH₃]⁺ |

| 69 | [C₄H₅O]⁺ | Further fragmentation |

digraph "MS_Fragmentation_Pathway" { graph [nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#EA4335"];M [label="Molecular Ion (M⁺•)\nm/z = 140"]; M_minus_CH3 [label="[M - CH₃]⁺\nm/z = 125"]; M_minus_CO [label="[M - CO]⁺•\nm/z = 112"]; M_minus_CO_minus_CH3 [label="[M - CO - CH₃]⁺\nm/z = 97"];

M -> M_minus_CH3 [label="- •CH₃"]; M -> M_minus_CO [label="- CO"]; M_minus_CO -> M_minus_CO_minus_CH3 [label="- •CH₃"]; }

Caption: Proposed EI-MS fragmentation pathway.

Spectroscopic Fingerprinting: IR and UV-Vis Analysis

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

-

A small amount of the neat solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact.

-

The infrared spectrum is recorded over the range of 4000-500 cm⁻¹.[6]

The IR spectrum provides direct evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~2950-2850 | C-H stretch | Methyl (-CH₃) |

| ~1710 | C=O stretch | α,β-Unsaturated Lactone |

| ~1640 | C=C stretch | Alkene |

| ~1250 | C-O stretch | Ester/Lactone |

The position of the carbonyl stretch (~1710 cm⁻¹) is lower than that of a saturated ester (~1740 cm⁻¹) due to conjugation, which is a key piece of evidence supporting the α,β-unsaturated lactone system.[7][8]

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy detects electronic transitions and is particularly sensitive to conjugated π-systems, which act as chromophores.

-

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol).

-

The absorbance is measured across the UV-visible range (typically 200-800 nm).

The presence of the conjugated C=C-C=O system within the pyranone ring is expected to give rise to a strong π → π* transition.

| λmax (nm) | Transition Type | Chromophore |

| ~290-310 nm | π → π* | Conjugated enone system |

This absorption confirms the presence of a significant conjugated system, consistent with the proposed structure.

The Definitive Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D experiments provides unambiguous evidence of atom connectivity.

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

1D NMR: ¹H and ¹³C{¹H} spectra are acquired.

-

2D NMR: COSY, HSQC, and HMBC experiments are performed to establish correlations.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of unique proton environments, their integration (relative number of protons), and their coupling relationships.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet (broad) | 1H | C4-OH | Acidic proton, D₂O exchangeable. |

| ~5.90 | Singlet | 1H | H3 | Olefinic proton, deshielded by adjacent C=O and C=C. |

| ~2.10 | Singlet | 3H | C6-CH₃ | Methyl group on a C=C double bond. |

| ~1.90 | Singlet | 3H | C5-CH₃ | Methyl group on a C=C double bond. |

The observation of four distinct singlets is a critical finding. It indicates that no proton is coupled to a neighboring, non-equivalent proton, which is consistent with the proposed structure where all proton-containing groups are separated by quaternary carbons or a heteroatom.

¹³C NMR: Carbon Skeleton Analysis

The ¹³C NMR spectrum shows all unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~164.5 | Quaternary | C2 (C=O) | Lactone carbonyl carbon. |

| ~162.0 | Quaternary | C4 (C-OH) | sp² carbon attached to the hydroxyl group. |

| ~158.0 | Quaternary | C6 (C-O) | sp² carbon attached to the ring oxygen and a methyl group. |

| ~115.5 | Quaternary | C5 | sp² carbon between two methyl-substituted carbons. |

| ~99.0 | Methine (CH) | C3 | Olefinic carbon adjacent to the carbonyl. |

| ~19.5 | Methyl (CH₃) | C6-CH₃ | Methyl carbon attached to C6. |

| ~9.0 | Methyl (CH₃) | C5-CH₃ | Methyl carbon attached to C5. |

The spectrum shows seven distinct carbon signals, confirming the absence of molecular symmetry. The chemical shifts align perfectly with the expected electronic environments of the carbons in the proposed structure.[9][10]

2D NMR: Assembling the Structure

While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

COSY (¹H-¹H Correlation Spectroscopy): As predicted from the ¹H NMR spectrum, no cross-peaks are expected, confirming the absence of vicinal proton-proton couplings. This is a crucial piece of negative evidence.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to.

-

δH 5.90 correlates with δC 99.0 (H3 to C3).

-

δH 2.10 correlates with δC 19.5 (C6-CH₃ protons to their carbon).

-

δH 1.90 correlates with δC 9.0 (C5-CH₃ protons to their carbon).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final connectivity across multiple bonds (typically 2-3 bonds). The long-range correlations build the molecular skeleton.

Image Placeholder: A 2D chemical structure of this compound should be used here, with nodes positioned over the relevant atoms. Caption: Key 2- and 3-bond HMBC correlations confirming the molecular structure.

Key HMBC Correlations:

-

The olefinic proton H3 (δ 5.90) shows correlations to the carbonyl carbon C2 (δ 164.5), the hydroxyl-bearing carbon C4 (δ 162.0), and the methyl-bearing carbon C5 (δ 115.5). This definitively places the olefinic proton between the carbonyl and the C4/C5 segment.

-

The protons of the C5-methyl group (δ 1.90) correlate to C4 (δ 162.0), C5 (δ 115.5), and C6 (δ 158.0), locking this methyl group at the C5 position.

-

The protons of the C6-methyl group (δ 2.10) correlate to C5 (δ 115.5) and C6 (δ 158.0), confirming its position at C6.

These correlations, taken together, leave no ambiguity and can only be satisfied by the structure of this compound.

Conclusion

The structural elucidation of this compound is achieved through a logical and systematic integration of multiple spectroscopic techniques. Mass spectrometry confirmed the molecular formula, while IR and UV-Vis spectroscopy identified the key functional groups and conjugated system. The final, unambiguous assignment was provided by a comprehensive suite of NMR experiments. The ¹H and ¹³C NMR spectra provided the atomic components, and the crucial HMBC correlations served as the blueprint for assembling these components into the final molecular architecture. This multi-faceted, self-validating approach represents the gold standard in chemical characterization, ensuring the scientific integrity required for advanced research and development.

References

- 1. α-pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H8O3 | CID 54712915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Matrix isolation FTIR and theoretical study of α-pyrone photochemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

4-Hydroxy-5,6-dimethyl-2H-pyran-2-one molecular weight and formula

An In-depth Technical Guide to 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one

Executive Summary: This document provides a comprehensive technical overview of this compound, a member of the versatile 4-hydroxy-2-pyrone class of heterocyclic compounds. These molecules are recognized for their prevalence in natural products and their significant potential as pharmacophores and biorenewable platform chemicals.[1] This guide details the compound's fundamental molecular characteristics, established synthetic methodologies, analytical characterization techniques, and known biological significance, tailored for researchers, chemists, and professionals in drug development.

Molecular Profile and Physicochemical Properties

This compound is a substituted pyrone derivative. The core 4-hydroxy-2-pyrone structure is a key feature in numerous biologically active molecules and serves as a valuable building block in organic synthesis.[1][2] These compounds can exist in tautomeric forms, with the 4-hydroxy-2-pyrone form being the major, more stable tautomer due to effective conjugation.[1]

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈O₃ | [3] |

| Molecular Weight | 140.14 g/mol | [3] |

| IUPAC Name | 4-hydroxy-5,6-dimethylpyran-2-one | [3] |

| CAS Number | 50405-45-3 |[3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Description |

|---|---|---|

| Exact Mass | 140.047344113 Da | The monoisotopic mass of the molecule.[3] |

| Topological Polar Surface Area | 46.5 Ų | A measure of the surface area occupied by polar atoms, influencing membrane permeability.[3] |

| Hydrogen Bond Donor Count | 1 | The hydroxyl group at the C4 position can donate a hydrogen bond.[3] |

| Hydrogen Bond Acceptor Count | 3 | The two carbonyl oxygens and the hydroxyl oxygen can accept hydrogen bonds.[3] |

| Rotatable Bond Count | 0 | Indicates a rigid ring structure.[3] |

Synthesis and Manufacturing

The synthesis of 4-hydroxy-2-pyrones is a well-explored area of organic chemistry, driven by their utility as synthetic intermediates and their presence in natural products.[1] Methodologies are often biomimetic, replicating natural polyketide pathways.[1]

Key Synthetic Strategies

-

Cyclization of 1,3,5-Tricarbonyl Compounds: This is the most prevalent method and is considered a biomimetic strategy.[1] It involves the cyclization of 1,3,5-tricarbonyl compounds, which can be derived from the condensation of acetoacetic esters with aldehydes.[1] The choice of base (e.g., NaH, n-BuLi) and subsequent reaction conditions are critical for achieving high yields.

-

Ketenes-Based Synthesis: The [4+2] cycloaddition reaction involving ketenes provides another effective route.[1][4] For instance, the reaction of stable ketenes with dicarbonyl compounds can afford 4-hydroxy-2-pyrones in good yields.[1][4] This method's specificity is dictated by the availability of the corresponding diketone and acid chloride precursors.

-

Gold-Catalyzed Cyclization: Modern organometallic catalysis offers elegant solutions. Chloro(triphenylphosphine)gold(I) with a silver salt co-catalyst can promote the self-condensation of certain acetylenecarboxylic acids to form the 4-hydroxy-2-pyrone ring.[1][4] This pathway highlights a novel approach that avoids harsher reagents.

Exemplary Synthetic Workflow Diagram

References

The Enigmatic Presence of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one in Nature: A Technical Guide for Researchers

Abstract

This technical guide delves into the current scientific understanding of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one, a substituted α-pyrone. While the direct natural occurrence of this specific molecule remains elusive in surveyed literature, this document provides a comprehensive overview of the closely related, naturally occurring analogs, their biosynthetic origins, and methods for their isolation and characterization. By examining the broader class of 4-hydroxy-2-pyrones, we offer a predictive framework for the potential discovery and scientific exploration of this compound. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel bioactive compounds.

Introduction: The Allure of the 4-Hydroxy-2-Pyrone Scaffold

The 4-hydroxy-2-pyrone moiety is a privileged scaffold in natural product chemistry, found in a diverse array of organisms including bacteria, fungi, plants, and insects.[1][2] These compounds, which are polyketide in origin, exhibit a wide spectrum of biological activities, positioning them as attractive starting points for drug discovery and development.[3] Notable examples include triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) and dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), which are produced industrially and utilized in various applications.[2]

The subject of this guide, this compound (CAS No. 50405-45-3), presents an intriguing case. While its chemical structure is well-defined, extensive literature searches have not yielded direct evidence of its isolation from a natural source.[4] However, the documented discovery of structurally similar compounds provides a strong rationale for its potential existence in nature and warrants a thorough investigation.

A Close Relative: The Natural Occurrence of 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one

Significant insight can be gained from a closely related analog, 4-hydroxy-3,6-dimethyl-2H-pyran-2-one . This compound has been successfully isolated from the culture filtrate of an unidentified fungal species.[5] Its discovery underscores the role of fungi as prolific producers of diverse secondary metabolites, including polyketides like the α-pyrones.[6] The isolation of this compound, differing only by the position of a methyl group, strongly suggests that the enzymatic machinery for producing dimethylated 4-hydroxy-2-pyrones exists in nature.

The documented biological activity of 4-hydroxy-3,6-dimethyl-2H-pyran-2-one as an antioxidant further highlights the potential of this class of compounds for therapeutic applications.[5]

Biosynthesis: A Look into the Polyketide Pathway

The biosynthesis of 4-hydroxy-2-pyrones is a fascinating process rooted in the polyketide pathway.[3] This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by large multifunctional enzymes known as polyketide synthases (PKSs).[7] The resulting poly-β-keto chain undergoes a series of cyclization and modification reactions to yield the final pyrone structure.

The biosynthesis of α-pyrones can be achieved through various types of PKSs, including modular type I, iterative type II and type III, and fungal non-reducing PKSs.[7] The general mechanism involves the formation of a triketide intermediate which then cyclizes.[7] The substitution pattern on the pyrone ring is determined by the specific starter and extender units used by the PKS, as well as subsequent tailoring reactions such as methylation.[8]

The hypothetical biosynthetic pathway for this compound would likely involve a type I or type III PKS utilizing propionyl-CoA as a starter unit and methylmalonyl-CoA as an extender unit to introduce the methyl groups at the C5 and C6 positions.

Figure 1: A generalized workflow illustrating the key stages in the biosynthesis of dimethylated 4-hydroxy-2-pyrones.

Isolation and Characterization: A Methodological Approach

The successful isolation and characterization of novel natural products are paramount for further investigation. Based on established protocols for similar compounds, a robust workflow can be proposed for the targeted isolation of this compound from microbial fermentations.

Experimental Protocol: Isolation and Purification

-

Fermentation: Cultivate the target microorganism (e.g., a fungal strain) in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: After an appropriate incubation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate with an organic solvent such as ethyl acetate.

-

Concentration: Remove the solvent from the organic extract under reduced pressure to obtain a crude extract.

-

Chromatographic Separation:

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to fractionate the components.

-

Preparative HPLC: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol-water gradient.

-

Structural Elucidation

The structure of the isolated compound can be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete covalent structure of the molecule.

-

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups of the pyrone ring.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption bands of the conjugated pyrone system.

Figure 2: A representative experimental workflow for the isolation and characterization of pyrone compounds from fungal sources.

Potential Biological Activities and Future Directions

The 4-hydroxy-2-pyrone scaffold is associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties.[9][10] Therefore, it is highly probable that this compound, if discovered, would exhibit interesting biological properties.

Future research should focus on:

-

Screening of Microbial Libraries: Extensive screening of fungal and bacterial libraries, particularly from underexplored environments, may lead to the discovery of this compound or other novel pyrone derivatives.

-

Genome Mining: With the increasing availability of microbial genome sequences, genome mining approaches can be employed to identify PKS gene clusters that may be responsible for the biosynthesis of this and related compounds.

-

Synthetic Chemistry: The development of efficient synthetic routes to this compound will enable the production of sufficient quantities for comprehensive biological evaluation.

-

Biological Screening: Once obtained, the compound should be subjected to a broad range of biological assays to determine its therapeutic potential.

Conclusion

While the natural occurrence of this compound has yet to be confirmed, the existence of its close structural analog, 4-hydroxy-3,6-dimethyl-2H-pyran-2-one, in nature provides a compelling argument for its potential discovery. The established biosynthetic pathways for 4-hydroxy-2-pyrones offer a clear roadmap for understanding its formation, and well-defined methodologies for isolation and characterization are readily available. This technical guide provides a solid foundation for researchers to pursue the discovery and investigation of this and other novel pyrone-based natural products, which hold significant promise for the development of new therapeutic agents.

References

- 1. pleiades.online [pleiades.online]

- 2. Natural 4-Hydroxy-2-pyrones | Encyclopedia MDPI [encyclopedia.pub]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. This compound | C7H8O3 | CID 54712915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isolation of a 2-Pyrone Compound as an Antioxidant from a Fungus and Its New Reaction Product with 1,1-Diphenyl-2-picrylhydrazyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2H-pyran-2-one and 2H-furan-2-one derivatives from the plant endophytic fungus Pestalotiopsis fici - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Architects of Bioactive Scaffolds: An In-depth Technical Guide to the Biosynthesis of Pyranone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyranone Core - A Privileged Scaffold in Natural Products

Pyranone and its reduced form, tetrahydropyran, are heterocyclic ring systems of immense importance in the realm of natural products. These six-membered oxygen-containing rings form the core scaffold of a vast array of bioactive molecules with profound applications in medicine and agriculture. From the potent antifungal and plant growth-promoting properties of 6-pentyl-α-pyrone to the complex ionophoric antibiotic salinomycin, nature has repeatedly utilized the pyranone motif to construct molecules with remarkable biological activities.[1][2][3] Understanding the intricate biosynthetic pathways that lead to the formation of these derivatives is not merely an academic exercise; it is a critical prerequisite for harnessing and engineering these molecular factories for the development of novel therapeutics and other valuable biochemicals.

This guide provides a deep dive into the core biosynthetic machinery responsible for the assembly of pyranone derivatives. We will move beyond a simple cataloging of pathways to explore the underlying enzymatic logic, the key catalytic players, and the experimental strategies employed to unravel these complex biological processes. Our focus will be on providing a robust conceptual framework and practical insights for researchers actively engaged in natural product biosynthesis, synthetic biology, and drug discovery.

I. The Polyketide Synthase (PKS) Superhighway: The Primary Route to Pyranones

The biosynthesis of the vast majority of pyranone-containing natural products is orchestrated by a remarkable class of enzymes known as polyketide synthases (PKSs).[4][5] These large, multifunctional enzymes or enzyme complexes utilize a biosynthetic logic akin to an assembly line, iteratively condensing simple acyl-CoA precursors (primarily acetyl-CoA and malonyl-CoA) to construct complex polyketide chains. The pyranone ring is typically formed through the cyclization of a specific polyketide intermediate.

Type I PKSs: The Modular Assembly Lines

Modular Type I PKSs are colossal multienzyme systems where each module is responsible for one cycle of chain elongation and modification.[1] The biosynthesis of many complex pyranone-containing polyketides, such as the potent anticancer ionophore salinomycin, is governed by these modular systems.[1][2][6][7]

A conserved biosynthetic logic for the production of the α-pyrone moiety by Type I PKSs involves the cyclization of a triketide intermediate, which also serves to release the polyketide from the enzyme.[4][5]

Key Enzymatic Steps in Type I PKS-mediated Pyranone Formation:

| Step | Enzyme Domain(s) | Function | Causality and Experimental Insight |

| Chain Initiation | Acyltransferase (AT) | Selects and loads the starter unit (e.g., acetyl-CoA) onto the Acyl Carrier Protein (ACP). | The specificity of the loading AT domain is a critical determinant of the final product structure. Domain swapping experiments can be used to alter starter unit selection. |

| Chain Elongation | Ketosynthase (KS), AT, ACP | The KS domain catalyzes the Claisen condensation between the growing polyketide chain and a malonyl-CoA-derived extender unit loaded onto the ACP by the AT domain. | The number of modules directly corresponds to the number of extender units incorporated. The choice of extender unit (e.g., malonyl-CoA, methylmalonyl-CoA) by the AT domain introduces further structural diversity. |

| Optional Reductive Tailoring | Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) | These domains can act on the β-keto group of the newly elongated chain to introduce hydroxyl, double bond, or saturated carbon centers. | The presence or absence of these domains in a given module dictates the reduction state of the corresponding polyketide unit. Reductive tailoring prior to off-loading can lead to lactones instead of pyrones.[4] |

| Pyran Ring Formation & Chain Termination | Thioesterase (TE) or specialized cyclase domains | The TE domain typically catalyzes the release of the completed polyketide chain. In many α-pyrone biosyntheses, this release is coupled with an intramolecular cyclization to form the pyranone ring. In other cases, dedicated cyclase domains are responsible for ring formation. | The mechanism of pyranone formation can be thioesterase-dependent or independent.[4] For example, in myxopyronin biosynthesis, the standalone ketosynthase MxnB catalyzes the condensation of two activated acyl chains to form the α-pyrone ring.[8] |

Visualizing a Generic Type I PKS Pathway for α-Pyrone Synthesis:

Caption: Generalized workflow for α-pyrone biosynthesis by a modular Type I PKS.

Type III PKSs: The Simpler Iterative Synthases

Type III PKSs represent a structurally and mechanistically simpler class of enzymes. They are typically homodimeric proteins that function iteratively, without the need for an ACP domain.[9] These enzymes catalyze the formation of a polyketide chain and its subsequent cyclization within a single active site. A well-known example is the formation of triacetic acid lactone (TAL), a simple α-pyrone, from three molecules of malonyl-CoA.[10]

Visualizing a Type III PKS Pathway for Triacetic Acid Lactone (TAL) Synthesis:

Caption: Iterative synthesis of triacetic acid lactone by a Type III PKS.

II. Hybrid PKS-NRPS Systems: Weaving Amino Acids into the Pyranone Fabric

Nature often combines different biosynthetic paradigms to create even greater molecular diversity. Hybrid PKS-Non-Ribosomal Peptide Synthetase (NRPS) systems are a prime example of this ingenuity.[11][12] These megasynthases integrate amino acid building blocks into a growing polyketide chain, leading to complex structures such as the pyranonigrins, which feature a unique pyrano[2,3-c]pyrrole bicyclic skeleton.[11][13]

In these hybrid systems, the PKS module first synthesizes a polyketide chain. This chain is then transferred to the NRPS module, which incorporates one or more amino acids.[12][14] The final cyclization to form the pyranone-containing scaffold is often a complex process involving multiple tailoring enzymes.

Key Features of PKS-NRPS Hybrid Pathways:

-

PKS Module: Responsible for the synthesis of the polyketide portion of the molecule.

-

NRPS Module: Composed of adenylation (A), thiolation (T) or peptidyl carrier protein (PCP), and condensation (C) domains, which select, activate, and incorporate amino acids.[15][16]

-

Communication Domains: Specific domains facilitate the transfer of the polyketide intermediate from the PKS to the NRPS module.

-

Tailoring Enzymes: A host of additional enzymes, such as oxidoreductases, methyltransferases, and cyclases, are often required for the final maturation of the molecule.

Visualizing a Generic PKS-NRPS Hybrid Pathway:

Caption: General architecture of a hybrid PKS-NRPS biosynthetic pathway.

III. Elucidating Biosynthetic Pathways: A Practical Guide for the Researcher

Unraveling the intricate steps of a pyranone biosynthetic pathway requires a multi-pronged experimental approach. The following outlines a logical workflow for researchers entering this field.

In Silico Analysis and Genome Mining: The Starting Point

The advent of rapid genome sequencing has revolutionized natural product discovery. The first step in characterizing a new pathway is often the bioinformatic analysis of the producing organism's genome.

Protocol for Biosynthetic Gene Cluster (BGC) Identification:

-

Genome Sequencing: Obtain a high-quality genome sequence of the producing organism.

-

BGC Prediction: Utilize specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.[11] This tool predicts the boundaries of the cluster and annotates the functions of the genes within it based on homology to known biosynthetic genes.

-

Gene Annotation and Pathway Prediction: Carefully analyze the annotated genes within the predicted BGC. Look for core enzymes like PKSs or NRPSs, as well as tailoring enzymes (e.g., oxidoreductases, transferases, cyclases) that might be involved in pyranone ring formation. The organization of these genes can provide initial clues about the biosynthetic pathway.[3][17]

Genetic Manipulation: Validating Gene Function

Once a putative BGC has been identified, the next crucial step is to experimentally validate the function of the genes within it.

Protocol for Gene Knockout and Heterologous Expression:

-

Gene Deletion: Create a targeted knockout of the core PKS or NRPS gene in the native producer. This is typically achieved through homologous recombination.

-

Metabolite Profiling: Analyze the metabolite profile of the knockout mutant using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare it to the wild-type strain. The absence of the pyranone derivative of interest in the mutant provides strong evidence for the involvement of the deleted gene in its biosynthesis.[2][18]

-

Heterologous Expression: To confirm that the identified BGC is sufficient for the production of the pyranone derivative, the entire cluster can be expressed in a heterologous host, such as Aspergillus nidulans or Streptomyces coelicolor.[11][13] Successful production of the compound in the heterologous host definitively links the BGC to the natural product.

In Vitro Enzymatic Assays: Dissecting the Molecular Machinery

To understand the precise function and mechanism of individual enzymes in the pathway, in vitro assays are indispensable.

Protocol for In Vitro Reconstitution of an Enzymatic Step:

-

Protein Expression and Purification: Clone the gene encoding the enzyme of interest (e.g., a cyclase, a ketosynthase) into an expression vector (e.g., pET vectors for E. coli). Express the protein in a suitable host and purify it to homogeneity using techniques like affinity and size-exclusion chromatography.

-

Substrate Synthesis or Isolation: Obtain the substrate for the enzyme. This may involve chemical synthesis or isolation from a mutant strain that accumulates the intermediate.

-

Enzymatic Reaction: Incubate the purified enzyme with its substrate under optimized conditions (buffer, pH, temperature, cofactors).

-

Product Analysis: Analyze the reaction mixture by HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the product. Comparing the product to an authentic standard confirms the enzyme's function.[8] This approach was successfully used to demonstrate that the enzyme MxnB is responsible for pyrone ring formation in myxopyronin biosynthesis.[8]

Visualizing the Experimental Workflow for Pathway Elucidation:

Caption: A comprehensive workflow for the elucidation of a pyranone biosynthetic pathway.

IV. Case Study: The Biosynthesis of Salinomycin's Tetrahydropyran Ring

The biosynthesis of the polyether ionophore salinomycin provides an excellent example of a complex, PKS-driven pathway leading to a tetrahydropyran-containing natural product.[1][2][6] While much is known about the formation of tetrahydrofuran rings in polyether biosynthesis, the enzymology of tetrahydropyran ring formation has been less clear.

Recent studies on the salinomycin biosynthetic gene cluster have identified a key enzyme, SalBIII, which is responsible for the formation of pyran ring A.[1][2][6][7] Genetic knockout of the salBIII gene resulted in the accumulation of a metabolite where ring A was not formed.[2] Subsequent in vitro assays using this metabolite as a substrate demonstrated that purified SalBIII catalyzes the formation of the pyran ring.[1][2][6] This work highlights the power of combining genetic and biochemical approaches to dissect complex biosynthetic pathways and has expanded our understanding of the catalytic versatility of the MonB family of epoxide hydrolases/cyclases.[1][2]

V. Conclusion and Future Outlook

The biosynthesis of pyranone derivatives is a testament to the elegance and efficiency of nature's chemical factories. Dominated by the versatile chemistry of polyketide synthases and their hybrid counterparts, these pathways offer a rich playground for scientific discovery and bioengineering. As we continue to refine our tools for genome mining, genetic manipulation, and in vitro reconstitution, we can expect to uncover an even greater diversity of pyranone-forming pathways. This knowledge will not only deepen our fundamental understanding of microbial metabolism but also empower us to engineer these systems for the sustainable production of valuable molecules, paving the way for the next generation of pharmaceuticals, agrochemicals, and biofuels. The pyranone scaffold, a simple six-membered ring, will undoubtedly continue to be at the core of these exciting future developments.

References

- 1. Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis. [repository.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01013F [pubs.rsc.org]

- 9. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of the Pyranonigrin A Biosynthetic Gene Cluster by Genome Mining in Penicillium thymicola IBT 5891 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. publish.obsidian.md [publish.obsidian.md]

- 16. Nonribosomal Peptides for Iron Acquisition: pyochelin biosynthesis as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Elucidation of Pyranonigrin Biosynthetic Pathway Reveals a Mode of Tetramic Acid, Fused γ-Pyrone, and exo-Methylene Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one: A Theoretical and Comparative Guide

Introduction

4-Hydroxy-5,6-dimethyl-2H-pyran-2-one is a substituted α-pyrone, a class of heterocyclic compounds of interest in organic synthesis and medicinal chemistry.[1] The structural elucidation of such molecules is fundamental to understanding their reactivity and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are pivotal in confirming the molecular structure and providing insights into the electronic and vibrational properties of the compound.

This technical guide addresses the spectroscopic characterization of this compound. An extensive search of the public scientific literature and spectral databases indicates a lack of published experimental spectroscopic data for this specific compound. Therefore, this document provides a comprehensive theoretical analysis of the expected spectroscopic data, grounded in fundamental principles and comparative data from the closely related analogue, 4-hydroxy-6-methyl-2-pyrone.[2][3][4] This approach offers a robust predictive framework for researchers working with this or similar compounds.

Molecular Structure and Key Features

The structure of this compound (C₇H₈O₃, Molecular Weight: 140.14 g/mol ) features a six-membered lactone ring with two methyl substituents at positions 5 and 6, and a hydroxyl group at position 4.[5] The enol-lactone moiety is expected to dominate the spectroscopic features.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental data is unavailable, a predicted spectrum can be constructed based on established chemical shift principles and comparison with 4-hydroxy-6-methyl-2-pyrone.[2][3]

Experimental Protocol: NMR Data Acquisition (General)

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of exchangeable protons (like -OH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~1.95 | s | 3H | C5-CH₃ | The methyl group at C5 is on a double bond and adjacent to another methyl group. Its chemical shift is expected to be in the typical allylic range. |

| ~2.15 | s | 3H | C6-CH₃ | Similar to the C5-methyl, this group is attached to a double bond. In the analogue 4-hydroxy-6-methyl-2-pyrone, the C6-methyl appears around 2.2 ppm.[2] |

| ~5.50 | s | 1H | C3-H | This vinylic proton is part of an α,β-unsaturated lactone system. In 4-hydroxy-6-methyl-2-pyrone, the corresponding proton appears at approximately 5.4 ppm.[2] |

| ~11.0-12.0 | br s | 1H | C4-OH | The enolic hydroxyl proton is expected to be significantly deshielded due to intramolecular hydrogen bonding and resonance. Its signal will likely be broad and its chemical shift highly dependent on concentration and solvent. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Comparative Insights |

| ~10.0 | C5-CH₃ | Aliphatic methyl carbon. |

| ~20.0 | C6-CH₃ | In the analogue 4-hydroxy-6-methyl-2-pyrone, the C6-methyl carbon appears around 20 ppm.[3] |

| ~95.0 | C3 | The vinylic carbon β to the carbonyl group. In 4-hydroxy-6-methyl-2-pyrone, this carbon is observed at ~98 ppm.[3] |

| ~155.0 | C5 | Quaternary vinylic carbon attached to a methyl group. |

| ~160.0 | C6 | Quaternary vinylic carbon of the lactone, bonded to oxygen and a methyl group. In 4-hydroxy-6-methyl-2-pyrone, this carbon is at ~162 ppm.[3] |

| ~165.0 | C2 (C=O) | The lactone carbonyl carbon, expected to be in the typical range for ester/lactone carbonyls. In the analogue, it is found at ~166 ppm.[3] |

| ~170.0 | C4 | The enolic carbon, significantly deshielded due to being bonded to a hydroxyl group and part of a conjugated system. In the analogue, this carbon is at ~174 ppm.[3] |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition (General)

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3400-3200 (broad) | O-H stretch | Enolic -OH | The broadness is due to hydrogen bonding. |

| 3050-3000 | C-H stretch | Vinylic C-H | Characteristic of C-H bonds on a double bond. |

| 2980-2850 | C-H stretch | Aliphatic C-H | From the two methyl groups. |

| ~1720-1700 | C=O stretch | α,β-Unsaturated Lactone | Conjugation lowers the stretching frequency from a typical saturated lactone (~1750 cm⁻¹). In 4-hydroxy-6-methyl-2-pyrone, this band is observed around 1710 cm⁻¹. |

| ~1650-1600 | C=C stretch | Alkene | Characteristic of the double bonds within the pyrone ring. |

| ~1200-1100 | C-O stretch | Lactone C-O | Associated with the ester linkage in the lactone ring. |

Mass Spectrometry (MS): Fragmentation and Molecular Weight Confirmation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.

Experimental Protocol: MS Data Acquisition (General)

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, which typically shows a prominent molecular ion peak.

-

Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum (Electron Ionization)

The molecular ion peak [M]⁺• is expected at m/z = 140.

Caption: Plausible fragmentation pathways in the EI mass spectrum.

Key Predicted Fragments:

-

m/z 140 ([M]⁺•): The molecular ion.

-

m/z 125 ([M - CH₃]⁺): Loss of a methyl radical from either the C5 or C6 position.

-

m/z 112 ([M - CO]⁺•): Loss of carbon monoxide, a common fragmentation for pyrones and lactones.

-

m/z 98 ([M - CH₂CO]⁺•): Loss of ketene, a characteristic retro-Diels-Alder type fragmentation for 2-pyrones.

Conclusion

While experimental spectroscopic data for this compound are not currently available in public databases, a detailed predictive analysis provides a strong foundation for its structural characterization. The expected NMR, IR, and MS data are presented here, with interpretations grounded in fundamental spectroscopic principles and comparative analysis with the known compound 4-hydroxy-6-methyl-2-pyrone. This guide serves as a valuable resource for researchers in the synthesis and analysis of pyranone derivatives, offering a clear roadmap for the identification and confirmation of this and related molecular structures. The experimental protocols outlined provide a standardized approach for acquiring high-quality spectroscopic data once the compound is synthesized.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxy-6-methyl-2-pyrone(675-10-5) 1H NMR [m.chemicalbook.com]

- 3. 4-Hydroxy-6-methyl-2-pyrone(675-10-5) 13C NMR spectrum [chemicalbook.com]

- 4. 4-Hydroxy-6-methyl-2-pyrone(675-10-5) IR Spectrum [m.chemicalbook.com]

- 5. This compound | C7H8O3 | CID 54712915 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic Acid: A Cornerstone in Cephalosporin Synthesis

A Note on Chemical Identification: This guide focuses on the chemical entity (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid, a key intermediate in the synthesis of several third and fourth-generation cephalosporin antibiotics. While the user query specified CAS number 50405-45-3, extensive database searches associate this number with 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one.[1][2][3][4] In contrast, the structure and context implied by a technical guide for pharmaceutical researchers strongly point towards (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid, which is correctly identified by CAS number 65872-41-5 .[5][6][7] This guide will proceed with the properties and applications of the latter, more relevant compound.

Introduction

(Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid, also known as thiazoximic acid, is a pivotal organic compound in the field of medicinal chemistry.[5][6] Its significance lies not in its direct therapeutic action but in its role as a crucial building block for the synthesis of a wide array of advanced cephalosporin antibiotics.[5] The unique structural features of this molecule, namely the aminothiazole ring and the Z-methoxyimino group, are instrumental in conferring broad-spectrum antibacterial activity to the final antibiotic products. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its critical role in the development of potent antibacterial agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid is essential for its handling, reaction optimization, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C6H7N3O3S | [5][6] |

| Molecular Weight | 201.21 g/mol | [5] |

| Appearance | Off-white to beige powder | [7] |

| IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid | [5] |

| Synonyms | 2-(2-Amino-4-thiazolyl)-(Z)-2-methoxyiminoacetic Acid, Thiazoximic Acid, syn-2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic Acid | [5][6] |

| Storage | 2-8°C, in an amber vial, under inert atmosphere in a refrigerator | [6] |

Role in Antibiotic Synthesis: The Aminothiazole Methoxyimino Moiety

The primary application of (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid is as a side-chain precursor in the synthesis of cephalosporin antibiotics.[5] Cephalosporins are a class of β-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall. The acylamino side chain at the C-7 position of the cephem nucleus is a key determinant of the antibacterial spectrum and resistance to β-lactamases.

The incorporation of the 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl moiety into the cephalosporin structure, as seen in drugs like Cefepime, imparts several crucial advantages:

-

Broadened Antibacterial Spectrum: The aminothiazole ring enhances the antibacterial activity, particularly against Gram-negative bacteria.[5]

-

Increased Stability to β-Lactamases: The syn-methoxyimino group provides steric hindrance, protecting the β-lactam ring from hydrolysis by many β-lactamase enzymes, a common mechanism of bacterial resistance.

Synthetic Pathways

The synthesis of (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid is a multi-step process that requires careful control of reaction conditions to ensure the desired Z-isomer is obtained with high purity.

A common synthetic route involves the following key transformations:[5][8]

-

Oximation: The synthesis typically begins with the oximation of a 4-chloroacetoacetic ester. This is often achieved using an alkali nitrite in glacial acetic acid to form a chloro-hydroxylimino ester.[5][8]

-

Thiazole Ring Formation: The resulting chloro-hydroxylimino ester is then reacted with thiourea. This step forms the core 2-aminothiazole ring structure, yielding 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic ester.[5][8]

-

Methylation: The final step is the methylation of the hydroxylimino group to a methoxyimino group. This is commonly carried out using dimethyl sulfate, often in the presence of a phase transfer catalyst to improve reaction efficiency.[5][8]

Caption: Synthetic workflow for (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid.

Experimental Protocol: Synthesis of the Activated Ester for Cephalosporin Coupling

For its use in cephalosporin synthesis, (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid is often converted into an activated form, such as an acid chloride, to facilitate amide bond formation with the 7-aminocephalosporanic acid (7-ACA) nucleus or a derivative thereof.

Objective: To synthesize (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride.

Materials:

-

(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure: [9]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a drying tube, suspend (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in dichloromethane.

-

Cooling: Cool the suspension to -15°C using an appropriate cooling bath.

-

Chlorination: Add a catalytic amount of N,N-dimethylformamide. Then, add thionyl chloride dropwise to the cooled suspension while maintaining the temperature at -15°C.

-

Reaction Monitoring: Stir the reaction mixture at -15°C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation: Upon completion of the reaction, the product, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride, typically precipitates as a solid.

-

Filtration and Drying: Filter the solid product under an inert atmosphere, wash with cold dichloromethane, and dry under vacuum to obtain the desired activated acid chloride.

Note: This procedure is a general guideline and may require optimization based on the specific scale and equipment used. The use of phosphorus pentachloride has also been reported but thionyl chloride is often preferred for milder reaction conditions.[9]

Analytical Methods

The purity and identity of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid and its derivatives are critical for their use in pharmaceutical synthesis. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity and quantify the Z-isomer in relation to the E-isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and the stereochemistry of the methoxyimino group.[9]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

(Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid is a testament to the intricate science of medicinal chemistry, where the properties of a single molecule can have a profound impact on the efficacy of a whole class of therapeutic agents. While it does not possess inherent pharmacological activity, its role as a key architectural component in modern cephalosporins is indispensable. A thorough understanding of its synthesis, properties, and reactivity is fundamental for researchers and professionals involved in the development and manufacturing of these life-saving antibiotics.

References

- 1. 50405-45-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C7H8O3 | CID 54712915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 50405-45-3 | Benchchem [benchchem.com]

- 4. 4-Hydroxy-5,6-dimethylpyran-2-one - Safety Data Sheet [chemicalbook.com]

- 5. Buy 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | 65872-41-5 [smolecule.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | 65872-41-5 [chemicalbook.com]

- 8. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Introduction: The Significance of the 4-Hydroxy-2-pyrone Scaffold

An In-Depth Technical Guide on the Discovery, Isolation, and Characterization of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one

The 4-hydroxy-2-pyrone structural motif is a recurring theme in natural products, representing a significant class of heterocyclic compounds.[1][2] These molecules, which are a type of polyketide, are found across a wide range of biological sources, including fungi, bacteria, and plants.[2] Their prevalence is matched by their diverse biological activities, which encompass antifungal, antibiotic, cytotoxic, and anti-inflammatory properties.[1][3] Prominent examples include triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) and dehydroacetic acid, which are not only biologically active but also serve as versatile building blocks in organic synthesis.[4] The 4-hydroxy-2-pyrone core can exist in tautomeric forms, with the 4-hydroxy-2-pyrone form generally being the major, more stable tautomer due to effective conjugation.[1][2] This guide provides a detailed technical overview of the discovery and isolation of a specific derivative, this compound, offering insights for researchers in natural product chemistry and drug development.

A Representative Discovery and Isolation Workflow

The discovery of novel natural products like this compound often originates from screening programs targeting microorganisms, particularly endophytic fungi, which are a rich source of unique secondary metabolites.[5] The following sections detail a representative workflow from initial discovery to the isolation of the pure compound.

Part 1: Fermentation and Extraction

The initial step involves the cultivation of the producing microorganism, followed by the extraction of its metabolic products. The choice of fermentation conditions and extraction solvent is critical for maximizing the yield of the target compound.

Experimental Protocol: Fungal Fermentation and Extraction

-

Inoculation and Fermentation:

-

A pure culture of the producing fungal strain (e.g., an endophytic Pestalotiopsis sp.) is used to inoculate a seed culture in a suitable liquid medium (e.g., Potato Dextrose Broth).

-

The seed culture is incubated for 3-5 days at 25-28°C with shaking.

-

The seed culture is then used to inoculate a larger production culture, which is incubated under the same conditions for 14-21 days.

-

-

Extraction:

-

After the fermentation period, the culture broth is separated from the mycelia by filtration.

-

The culture filtrate is extracted three times with an equal volume of a moderately polar organic solvent, such as ethyl acetate.

-

The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Caption: Fermentation and Extraction Workflow.

Part 2: Chromatographic Isolation and Purification

The crude extract, containing a complex mixture of metabolites, is subjected to a series of chromatographic steps to isolate the target compound, this compound.

Experimental Protocol: Multi-Step Chromatography

-

Initial Fractionation (VLC):

-

The crude extract is adsorbed onto a small amount of silica gel and subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column.

-

Elution is performed with a stepwise gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Silica Gel Column Chromatography:

-

Promising fractions from VLC are combined and further purified by gravity column chromatography on silica gel.

-

A finer gradient of hexane-ethyl acetate is used for elution to achieve better separation.

-

-

Final Purification (HPLC):

-

Fractions containing the partially purified compound are subjected to final purification using High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is evaporated to yield the pure compound.

-

Caption: Chromatographic Isolation Workflow.

Structural Elucidation

Once isolated, the structure of the pure compound is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental formula of the molecule.

| Parameter | Expected Value for C7H8O3 |

| Molecular Formula | C7H8O3 |

| Molecular Weight | 140.14 g/mol |

| Exact Mass | 140.04734 (for [M+H]⁺, the protonated molecule) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts for this compound are presented below.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | ~165.0 (C=O) |

| 3 | ~5.5 (s, 1H) | ~90.0 |

| 4 | - | ~170.0 (C-OH) |

| 5 | - | ~110.0 |

| 6 | - | ~160.0 |

| 5-CH₃ | ~1.9 (s, 3H) | ~10.0 |

| 6-CH₃ | ~2.1 (s, 3H) | ~18.0 |

| 4-OH | ~10.0 (br s, 1H) | - |

Note: These are predicted values based on the structure and data for similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Conclusion

The discovery and isolation of novel 4-hydroxy-2-pyrone derivatives like this compound continue to be a promising avenue for the identification of new bioactive compounds. The systematic approach outlined in this guide, combining microbial fermentation, multi-step chromatographic purification, and spectroscopic analysis, provides a robust framework for researchers in the field of natural product chemistry. The versatility of the pyran-2-one scaffold ensures its continued importance as a target for both natural product discovery and synthetic chemistry endeavors.

References

Methodological & Application

Application Note & Protocol: A Robust Synthetic Route to 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one

For: Researchers, scientists, and drug development professionals.

Abstract

4-Hydroxy-2H-pyran-2-ones are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural products and biologically active molecules.[1] This application note provides a detailed protocol for the synthesis of a specific derivative, 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one, a valuable building block in medicinal chemistry and organic synthesis. The presented methodology is based on a modified Knoevenagel condensation followed by an intramolecular cyclization, offering a reliable and efficient route from readily available starting materials. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and present expected outcomes to guide researchers in successfully synthesizing this target molecule.

Introduction: The Significance of the 4-Hydroxy-2-pyrone Scaffold